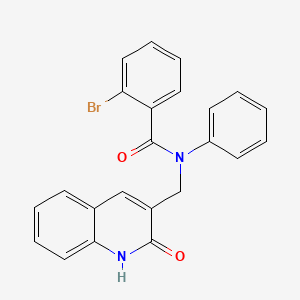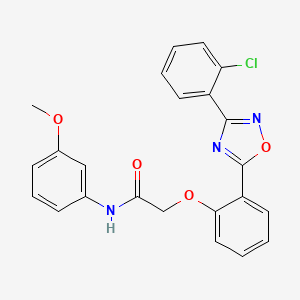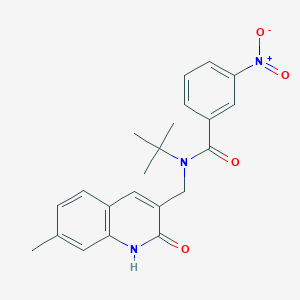
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been studied extensively for its potential to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide works by inhibiting the activity of the proteasome, which is responsible for the degradation of cellular proteins. This leads to the accumulation of misfolded proteins within the cell, which triggers an apoptotic response and ultimately results in cell death.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs when a cell becomes damaged or dysfunctional. This process is important for maintaining the health of the body and preventing the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more soluble derivatives of this compound to improve its bioavailability in vivo. Additionally, further studies are needed to determine the efficacy of this compound in combination with other cancer therapies.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-hydroxy-7-methylquinoline in the presence of tert-butylamine. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential to inhibit the growth of cancer cells. Several studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of the proteasome, a complex protein structure that plays a crucial role in the degradation of cellular proteins.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-8-9-15-11-17(20(26)23-19(15)10-14)13-24(22(2,3)4)21(27)16-6-5-7-18(12-16)25(28)29/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRGPTZFONGXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

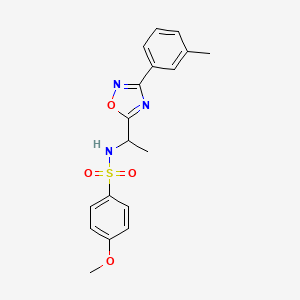
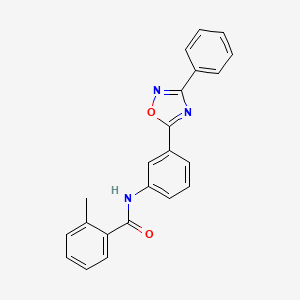

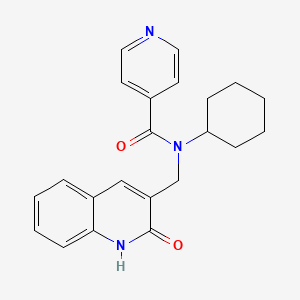

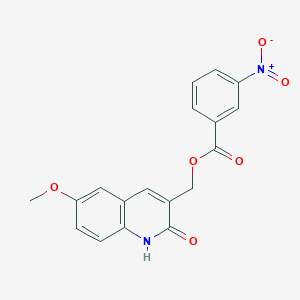

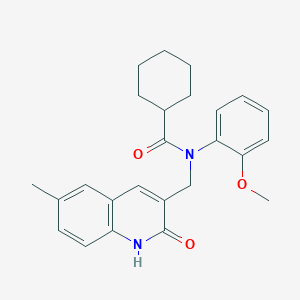
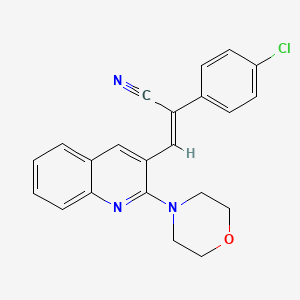
![8-bromo-N-(4-iodophenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701442.png)


